2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide
Description
The compound 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide features a pyridazinone core substituted with a cyclopropyl group at position 3, an acetamide linker, and a 2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl moiety.
Properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S/c1-13-15(21-25-18-6-3-11-23-22(18)30-21)4-2-5-16(13)24-19(28)12-27-20(29)10-9-17(26-27)14-7-8-14/h2-6,9-11,14H,7-8,12H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYHHXGHZFAWIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)CN2C(=O)C=CC(=N2)C3CC3)C4=NC5=C(S4)N=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide involves multiple steps, including the formation of the dihydropyridazinone core and the subsequent attachment of the thiazolopyridine and acetamide groups. The synthetic route typically includes:
Formation of the dihydropyridazinone core: This step involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the thiazolopyridine ring: This step requires the use of specific reagents and catalysts to ensure the correct positioning of the thiazolopyridine moiety.
Introduction of the acetamide group: This final step involves the acylation of the intermediate compound to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide
Biological Activity
The compound 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural components, including cyclopropyl and thiazole moieties, suggest a diverse range of biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The molecular formula of the compound is , with a molecular weight of approximately 342.39 g/mol. The structure includes:
- A cyclopropyl group which may contribute to its unique pharmacological properties.
- A dihydropyridazine core , known for its various biological activities.
- A thiazole-pyridine hybrid , which has been associated with anticancer and antimicrobial properties.
Biological Activities
Preliminary studies indicate that compounds similar to this one exhibit a variety of biological activities:
Anticancer Activity
Research has shown that thiazole derivatives can display significant anticancer properties. For instance:
- Thiazole compounds have been reported to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .
Antimicrobial Properties
Thiazole-containing compounds are often investigated for their antimicrobial efficacy. The presence of the thiazole moiety in this compound may enhance its ability to combat bacterial infections. Notable findings include:
- Certain thiazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
Compounds with similar structural features have been studied for their neuroprotective effects. The dihydropyridazine component may play a role in protecting neuronal cells from oxidative stress and apoptosis .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression or microbial metabolism.
- Receptor Modulation : The compound could interact with various receptors, influencing signaling pathways critical for cell survival and proliferation.
- DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA, disrupting replication and transcription processes.
Case Studies
Several studies provide insight into the biological activity of related compounds:
Comparison with Similar Compounds
Structural Analogues
Pyridazinone-Based Analogues
Chloropyridazinone Derivative (P-0042) Structure: (R)-2-(4-(2-((1-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide Key Differences:
- Chlorine substituent at position 5 of the pyridazinone ring.
- Pyrrolidin-3-yloxy-pyridyl and cyclopropylacetamide groups.
Heterocyclic Acetamide Derivatives
Indazole-Pyrimidine Acetamide (Example 121) Structure: 2-(3-(4-((1H-indazol-5-yl)amino)-6-(1,4-diazepan-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide Key Differences:
- Pyrimidine core with indazole and diazepane substituents.
- Isopropyl acetamide instead of cyclopropane-linked acetamide.
Benzo[b][1,4]oxazin-3-one Derivative (7a-c) Structure: 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Key Differences:
- Benzoxazine core instead of pyridazinone.
- Phenyl-oxadiazole substituents.
Structural and Functional Implications
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
